5-CHLORO-N-(3,4-DIMETHYLPHENYL)-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE
Overview
Description
5-CHLORO-N-(3,4-DIMETHYLPHENYL)-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its complex structure, which includes a pyrimidine ring substituted with a chloro group, a dimethylphenyl group, a methylsulfonyl group, and a carboxamide group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-CHLORO-N-(3,4-DIMETHYLPHENYL)-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Chloro Group: Chlorination of the pyrimidine ring can be achieved using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Attachment of the Dimethylphenyl Group: This step involves a nucleophilic aromatic substitution reaction where the dimethylphenyl group is introduced using a suitable nucleophile.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced through a sulfonation reaction using reagents like methylsulfonyl chloride (CH3SO2Cl).
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction using an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-CHLORO-N-(3,4-DIMETHYLPHENYL)-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chloro group can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
5-CHLORO-N-(3,4-DIMETHYLPHENYL)-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-CHLORO-N-(3,4-DIMETHYLPHENYL)-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N-(3,4-dimethylphenyl)pentanamide
- 5-chloro-N-(3,4-dimethylphenyl)-2-pyrimidinecarboxamide
- 5-chloro-N-(3,4-dimethylphenyl)-4-pyrimidinecarboxamide
Uniqueness
5-CHLORO-N-(3,4-DIMETHYLPHENYL)-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE is unique due to the presence of the methylsulfonyl group, which can significantly influence its chemical and biological properties. This group can enhance the compound’s solubility, stability, and reactivity, making it distinct from other similar compounds.
Properties
IUPAC Name |
5-chloro-N-(3,4-dimethylphenyl)-2-methylsulfonylpyrimidine-4-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O3S/c1-8-4-5-10(6-9(8)2)17-13(19)12-11(15)7-16-14(18-12)22(3,20)21/h4-7H,1-3H3,(H,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKIAZBFLJFTFPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.